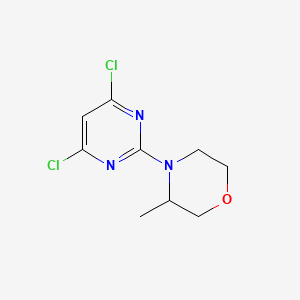
4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichloropyrimidine moiety attached to a morpholine ring The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of its atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine typically involves the reaction of 4,6-dichloropyrimidine with (S)-3-methylmorpholine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is achieved. Common reagents used in this synthesis include bases such as sodium hydride or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of automated systems to control temperature, pressure, and reagent addition. Purification steps such as crystallization or chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The dichloropyrimidine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions, leading to the formation of different oxidation states of the compound.
Substitution Reactions: The compound can participate in substitution reactions at the pyrimidine ring, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation of the morpholine ring can produce a morpholine N-oxide.
科学研究应用
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine involves its interaction with specific molecular targets. The dichloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.
相似化合物的比较
Similar Compounds
4-(4,6-Dichloropyrimidin-2-yl)morpholine: Lacks the methyl group on the morpholine ring.
4-(4,6-Dichloropyrimidin-2-yl)-3-ethylmorpholine: Contains an ethyl group instead of a methyl group on the morpholine ring.
4-(4,6-Dichloropyrimidin-2-yl)-3-methylpiperidine: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
(S)-4-(4,6-Dichloropyrimidin-2-yl)-3-methylmorpholine is unique due to its specific stereochemistry and the presence of both the dichloropyrimidine and methylmorpholine moieties. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C9H11Cl2N3O |
|---|---|
分子量 |
248.11 g/mol |
IUPAC 名称 |
4-(4,6-dichloropyrimidin-2-yl)-3-methylmorpholine |
InChI |
InChI=1S/C9H11Cl2N3O/c1-6-5-15-3-2-14(6)9-12-7(10)4-8(11)13-9/h4,6H,2-3,5H2,1H3 |
InChI 键 |
HMLLFDAFTXWPNN-UHFFFAOYSA-N |
规范 SMILES |
CC1COCCN1C2=NC(=CC(=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




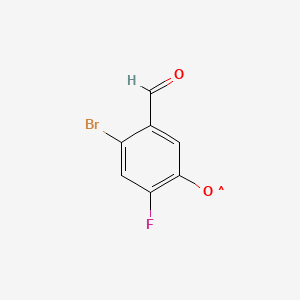
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
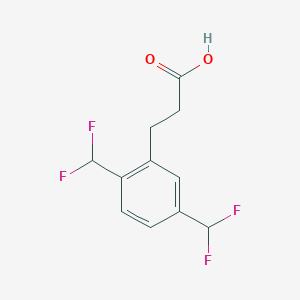
![(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
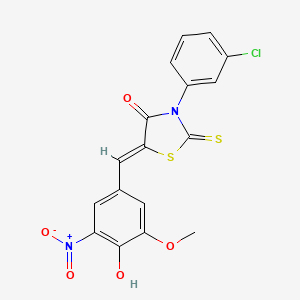
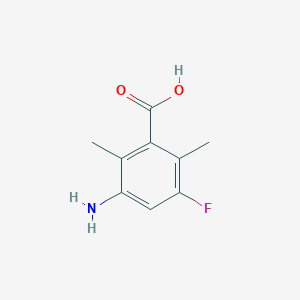
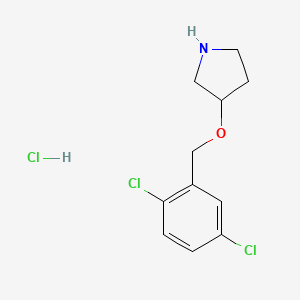
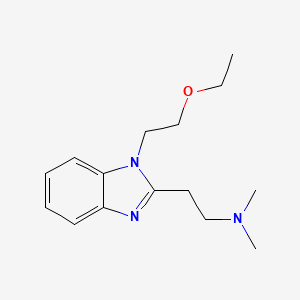
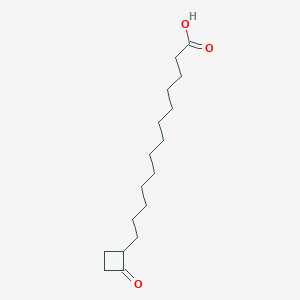
![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
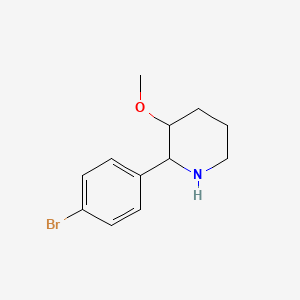
![tert-butyl N-[2-(hydroxymethyl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]carbamate](/img/structure/B14795079.png)
